molecular formula C24H23ClN2O2S B3017355 8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223997-18-9

8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B3017355
CAS No.: 1223997-18-9
M. Wt: 438.97
InChI Key: CLGPGAXNUNVREW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the thieno[3,2-c]quinoline class, characterized by a fused thiophene-quinoline scaffold. Key structural features include:

  • 3-(4-Ethylphenyl) group: Introduces steric bulk and lipophilicity, which may influence interactions with hydrophobic protein pockets .
  • N-(3-Methoxypropyl)carboxamide: The methoxy group contributes to solubility, while the propyl chain balances hydrophobicity and flexibility .

Thieno[3,2-c]quinolines are pharmacologically significant, with reported activities including kinase inhibition (e.g., CDK5/p25) and cytotoxicity against cancer cell lines (e.g., MCF-7) .

Properties

IUPAC Name

8-chloro-3-(4-ethylphenyl)-N-(3-methoxypropyl)thieno[3,2-c]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O2S/c1-3-15-5-7-16(8-6-15)21-19-14-27-20-10-9-17(25)13-18(20)22(19)30-23(21)24(28)26-11-4-12-29-2/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGPGAXNUNVREW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)Cl)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Side Chain

Compound Carboxamide Substituent Key Properties/Biological Activity Reference
Target Compound N-(3-Methoxypropyl) Balanced solubility and lipophilicity; potential kinase inhibition
25i (N-(2-Aminoethyl)) N-(2-Aminoethyl) Enhanced solubility via amino group; moderate CDK5/p25 inhibition (96% yield)
25k (N-(3-Aminopropyl)) N-(3-Aminopropyl) Increased chain length may improve target engagement; 92% yield
CM907734 (N-(3-Ethoxypropyl)) N-(3-Ethoxypropyl) Ethoxy group increases lipophilicity vs. methoxy; similar scaffold

Key Insight: Aminoalkyl chains (25i, 25k) enhance solubility but may reduce metabolic stability compared to alkoxy derivatives (target compound, CM907734). The methoxypropyl group in the target compound offers a compromise between hydrophilicity and stability .

Aryl Group Modifications at Position 3

Compound Aryl Substituent Impact on Activity Reference
Target Compound 4-Ethylphenyl Steric bulk enhances hydrophobic interactions
CM907735 4-Fluorophenyl Fluorine’s electronegativity improves binding affinity; reduced steric bulk vs. ethyl
Compound 3,4-Dimethylphenyl Methyl groups increase lipophilicity; lacks thiophene fusion, reducing planarity

Key Insight : The 4-ethylphenyl group in the target compound optimizes hydrophobic interactions without excessive steric hindrance, whereas fluorophenyl (CM907735) prioritizes electronic effects .

Core Scaffold Differences

Compound Core Structure Biological Relevance Reference
Target Compound Thieno[3,2-c]quinoline Fused thiophene enhances π-π stacking and kinase inhibition
Compound Quinoline (non-fused) Simpler structure; reduced planarity may limit target engagement
Compound Quinoline-3-carboxamide 4-Hydroxy and thiadiazole groups confer anti-infective properties

Key Insight: The thieno[3,2-c]quinoline core in the target compound improves binding to kinases and cytotoxic targets compared to non-fused quinolines .

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